![molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5](/img/structure/B1611896.png)
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Descripción general
Descripción
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is an organic compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . It is a derivative of pyridine and morpholine, featuring a methylamine group attached to the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine typically involves the reaction of 6-morpholin-4-ylpyridine with formaldehyde and methylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of methylamine attacks the electrophilic carbon of formaldehyde, forming an intermediate that subsequently reacts with 6-morpholin-4-ylpyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.
Biology
The compound has been investigated for its biological activities , particularly:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the morpholine and pyridine moieties enhances its interaction with microbial targets .
- Antiurease Properties: It has been noted for its ability to inhibit urease enzymes, which are crucial in the treatment of certain infections and conditions like kidney stones .
Medicine
In medicinal chemistry, this compound is explored for potential therapeutic applications:
- Anti-inflammatory Effects: Research indicates that this compound may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), suggesting its use in treating inflammatory diseases .
- Antitumor Activity: Preliminary studies have shown promising results regarding its antiproliferative effects against cancer cell lines, indicating potential for development into cancer therapeutics. Analogous compounds have demonstrated IC50 values in the low nanomolar range against various tumors .
Case Study 1: Inhibition of Tyrosine Kinases
A study demonstrated that related compounds could selectively inhibit tyrosine kinases involved in cancer progression. Some derivatives exhibited IC50 values below 100 nM against specific kinases, highlighting their potential for targeted cancer therapies .
Case Study 2: Pharmacokinetic Profiles
Research into pharmacokinetic properties revealed that similar compounds possess favorable absorption and distribution characteristics. They demonstrate stability in metabolic environments, enhancing their suitability for oral administration and therapeutic use.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of urease enzymes, thereby reducing the hydrolysis of urea to ammonia . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]amine: A similar compound with the methylamine group attached to the 3-position of the pyridine ring.
N-methyl-N-[(6-morpholin-4-ylpyridin-4-yl)methyl]amine: A similar compound with the methylamine group attached to the 4-position of the pyridine ring.
Uniqueness
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methylamine group on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .
Actividad Biológica
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, with the CAS number 886851-30-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C11H17N3O |
Molecular Weight | 207.28 g/mol |
InChI Key | CULRQHZBTPUFEB-UHFFFAOYSA-N |
PubChem CID | 18525740 |
Biological Activity Overview
The compound exhibits a range of biological activities, primarily as an inhibitor in various signaling pathways. Its structural components, particularly the morpholine and pyridine moieties, contribute to its interaction with biological targets.
1. Anti-inflammatory Effects
Recent studies have indicated that this compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. For instance, compounds with similar structures have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expressions, suggesting a potential mechanism for reducing inflammation .
2. Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have revealed promising results. Analogous compounds have demonstrated potent antiproliferative activity against various cancer cell lines. For example, derivatives containing similar structural motifs have been reported to inhibit cell growth in models of colon cancer and non-small cell lung cancer (NSCLC), showcasing IC50 values in the low nanomolar range .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups on the pyridine ring has been associated with enhanced potency against specific targets. Modifications at the nitrogen atom or variations in the morpholine structure can significantly impact activity and selectivity .
Case Study 1: Inhibition of Tyrosine Kinases
A study focusing on related compounds highlighted their role as selective inhibitors of tyrosine kinases, which are pivotal in cancer progression. The compounds exhibited varying degrees of potency against different kinases, with some achieving IC50 values below 100 nM. This suggests that this compound could be developed further for targeted cancer therapies .
Case Study 2: Pharmacokinetic Profiles
Research into pharmacokinetic properties has shown that similar compounds possess favorable absorption and distribution characteristics, making them suitable candidates for oral administration. The stability in metabolic environments is also a critical factor that enhances their therapeutic potential .
Q & A
Q. What are the established synthetic methodologies for N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, and how are reaction conditions optimized for yield and purity?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. A common approach involves refluxing a precursor (e.g., 6-chloropyridin-2-amine) with morpholine and formaldehyde in ethanol, followed by purification via column chromatography . For example:
- Step 1 : React 6-chloropyridin-2-amine with morpholine under basic conditions (e.g., LiOH) to introduce the morpholine moiety.
- Step 2 : Methylation of the amine group using methyl iodide or formaldehyde under reducing conditions.
- Optimization : Yield improvements are achieved by controlling stoichiometry (e.g., 1:1 molar ratio of morpholine to precursor), reflux duration (4–10 hours), and solvent selection (ethanol or DMF). Purity is enhanced via silica gel chromatography with ethyl acetate/petroleum ether (2:8 ratio) .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound and verifying its structural integrity?
Basic Research Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths/angles and detects intramolecular interactions (e.g., N–H⋯N hydrogen bonds, π–π stacking) .
Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond angles or torsional strain in the morpholine ring?
Advanced Research Question
- Software Tools : Use SHELXL for refinement, leveraging constraints for disordered morpholine rings. Compare experimental data against DFT-optimized geometries .
- Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., amplitude q and phase angle φ) to quantify deviations from planarity. For morpholine, q values >0.5 Å indicate significant puckering .
- Case Study : In polymorphic forms, weak C–H⋯F interactions (distance: ~3.7 Å) may distort bond angles; these are resolved by refining thermal displacement parameters and validating against Hirshfeld surfaces .
Q. What strategies are employed to investigate structure-activity relationships (SAR) for derivatives of this compound in antimicrobial or kinase inhibition studies?
Advanced Research Question
- Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Biological Assays : Test derivatives against E. coli (MIC: 2–8 µg/mL) or cancer cell lines (IC₅₀: <10 µM) with dose-response curves. Cross-validate results with negative controls (e.g., unsubstituted pyrimidine analogs) .
Q. How does coordination chemistry with transition metals enhance the compound’s applicability in catalysis or bioimaging?
Advanced Research Question
- Metal Complexation : React the compound with Mn(II), Co(II), or Zn(II) salts to form octahedral complexes. Characterize via UV-Vis (d-d transitions at 450–600 nm) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .
- Applications :
- Catalysis : Zn complexes catalyze ester hydrolysis (TOF: ~10² h⁻¹) via Lewis acid activation.
- Bioimaging : Mn complexes exhibit paramagnetic contrast in MRI (relaxivity: ~3.5 mM⁻¹s⁻¹) .
Q. What methodologies are recommended for analyzing contradictory biological activity data across in vitro and in vivo models?
Advanced Research Question
- Data Triangulation : Compare pharmacokinetic parameters (e.g., bioavailability, logP) with in vitro IC₅₀ values. For instance, poor correlation may arise from metabolic instability (e.g., CYP450-mediated oxidation) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target engagement (e.g., EGFR inhibition) in resistant cell lines .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate significant activity (p < 0.05) across ≥3 independent replicates .
Q. How are computational tools integrated to predict and validate the compound’s reactivity in novel synthetic pathways?
Advanced Research Question
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like Mannich reactions (activation energy: ~25 kcal/mol) .
- Retrosynthetic Software : Employ AiZynthFinder or CASP to propose routes using available building blocks (e.g., 6-morpholin-4-ylpyridine-2-carbaldehyde) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in alkylation steps (accuracy: >85%) .
Propiedades
IUPAC Name |
N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRQHZBTPUFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594501 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-30-5 | |
Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.